N-环戊基-2-(2-甲基-1H-吲哚-3-基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

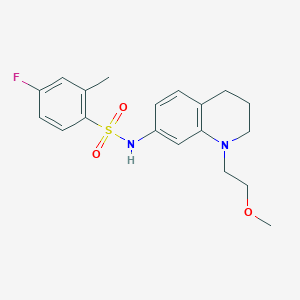

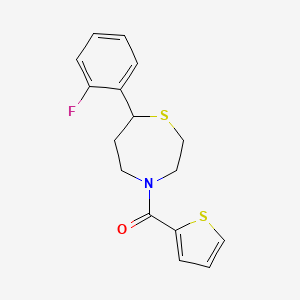

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as CPI-0610, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a member of the benzamide class of compounds that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.

科学研究应用

合成和生物评价

- 已合成吲哚-3-基-氧代乙酰胺,包括类似于N-环戊基-2-(2-甲基-1H-吲哚-3-基)-2-氧代乙酰胺的化合物,用于评估它们作为大麻素受体2型配体的潜力。一个衍生物表现出强效和选择性特性,对CB2受体具有显著的亲和力(Moldovan et al., 2017)。

合成和局部麻醉活性

- 已进行研究合成邻-(环戊烯基)-和邻-(环戊基)-苯胺衍生物,揭示它们的局部麻醉和镇痛性质。这包括与N-环戊基-2-(2-甲基-1H-吲哚-3-基)-2-氧代乙酰胺结构相关的化合物(Gataullin et al., 2001)。

合成和抗菌活性

- 对4(1H-吲哚-3-基)-2-硫代吡啶衍生物的合成和反应进行了研究,这些化合物在化学上与所讨论的化合物相关,表明这些化合物具有潜在的抗菌性质,并在GST和GSH水平上具有酶活性(Attaby et al., 2007)。

Cyclin D1/CDK4抑制

- 已合成吲哚喹唑类化合物,包括类似于N-环戊基-2-(2-甲基-1H-吲哚-3-基)-2-氧代乙酰胺的化合物,并发现其能够抑制cyclin D1/CDK4,这是癌症研究中的一个靶点。这些化合物显示出作为抗癌剂的潜力(Faul et al., 2004)。

抗癌活性和EGFR抑制

- 已合成新的吲哚基1,3,4-噁二唑,对多种人类癌细胞系表现出显著的抗癌活性。这些化合物与感兴趣的化合物在结构上相似,同时也被评估为EGFR和COX-2抑制剂(Sever et al., 2020)。

合成和抗疟疾特性

- 合成了N-(3-三氟乙酰基-吲哚-7-基)乙酰胺,与N-环戊基-2-(2-甲基-1H-吲哚-3-基)-2-氧代乙酰胺结构相关,用于评估其对疟原虫寨卡疟原虫的体外抗疟疾特性。该研究突出了这些化合物在疟疾治疗中的潜在治疗应用(Mphahlele et al., 2017)。

抗利什曼原虫活性

- 已评估N-(1-甲基-1H-吲哚-3-基)亚甲胺和相关化合物对利什曼原虫的抗利什曼活性。这项研究表明这类化合物的潜在应用,包括与N-环戊基-2-(2-甲基-1H-吲哚-3-基)-2-氧代乙酰胺结构相似的化合物,在治疗利什曼病中(Singh et al., 2012)。

属性

IUPAC Name |

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-10-14(12-8-4-5-9-13(12)17-10)15(19)16(20)18-11-6-2-3-7-11/h4-5,8-9,11,17H,2-3,6-7H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGKXLRJEYFSMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2378477.png)

![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)

![1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethanone](/img/structure/B2378492.png)

![6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378495.png)

![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2378496.png)

![1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B2378497.png)